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Introduction

lllicium verum, commonly known as star anise, is a medium-sized evergreen tree native to
northeast Vietham and southwest China. For centuries, it has been a staple in traditional
Chinese medicine and a widely used culinary spice. In modern pharmacology, lllicium verum
has garnered significant attention as the primary natural source of shikimic acid, a crucial
precursor for the synthesis of the antiviral drug oseltamivir (marketed as Tamiflu®). Oseltamivir
is a potent neuraminidase inhibitor used for the treatment and prophylaxis of both influenza A
and B virus infections.[1][2] While other compounds like Verimol J have been identified in
lllicium verum, shikimic acid remains the compound of principal interest for pharmaceutical
development due to its role in oseltamivir synthesis.[3] This technical guide provides an in-
depth overview of the extraction of shikimic acid from lllicium verum, its chemical conversion to
oseltamivir, and the underlying biochemical pathways.

Extraction of Shikimic Acid from lllicium verum

The concentration of shikimic acid in the dried fruit of lllicium verum can vary, but it is
considered the most economically viable natural source for industrial-scale extraction.[1]
Various methods have been developed to isolate shikimic acid, each with its own advantages in
terms of yield, efficiency, and environmental impact.

Quantitative Data on Extraction Methods
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The yield of shikimic acid from lllicium verum is highly dependent on the extraction method

employed. The following table summarizes quantitative data from various cited experimental

protocols.

Extraction Method

Solvent/Conditions

Yield (% wiw)

Reference

95% Ethanol, ~2

Soxhlet Extraction 24-7.0 (4]
hours

Soxhlet Extraction Methanol, 16 hours 6.6 0.1 [1]

Pressurized Hot Water  30% Ethanol/Water, - 2]

Extraction (PHWE)

~96°C, ~9 bar, ~2 min

Hot Water Extraction

Water, 120°C or
higher, ~5 min

Up to 100% recovery
of available shikimic

acid

[5]

Dissolution in

Aqueous Hydroxide

Tetrabutylammonium

hydroxide

14.0 + 0.6 (post-

purification)

[1]

Ultrasound-Assisted

Extraction

90:10 Methanol-

Water, 5 min

Efficient, rapid (direct
yield not specified)

Experimental Protocols

This traditional method involves the continuous extraction of a solid sample with a solvent.

Protocol:

Grind dried lllicium verum fruits into a fine powder.

Place the powdered material in a thimble within a Soxhlet extractor.

Extract with 95% ethanol for approximately 2 hours.[4]

Evaporate the resulting brown-colored filtrate under reduced pressure to yield a viscous oil.

[4]
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Dissolve the oil in hot water (approximately 80°C) to separate hydrophilic compounds from
essential oils.[4]

Add a 37% formalin solution to the aqueous phase and reflux for about 5 minutes, then cool
to room temperature.[4]

Filter the suspension to obtain a clear, orange-colored solution.[4]

Pass the clear solution through an anion exchange column (e.g., Amberlite IRA-400 in
acetate form).[4]

Wash the column with water to remove impurities.[4]

Elute the shikimic acid from the resin using a 25% aqueous acetic acid solution.[4]

Evaporate the eluent, dissolve the residue in methanol, and treat with activated carbon.[4]

Filter, concentrate, and recrystallize the pure shikimic acid from a methanol and toluene (or
ethyl acetate) mixture.[4]

A more rapid and environmentally friendly approach using a household espresso machine has
been demonstrated.

Protocol:

Grind dried lllicium verum fruits.

Load approximately 20 g of the ground material into the sample compartment of an espresso
machine.

Extract with a 30% ethanol/water solution. The machine forces the hot solvent through the
sample at around 96°C and 9 bar pressure for about 2 minutes.[2][4]

Combine the extracts and add silica gel.

Evaporate the suspension to dryness.

Wash the resulting solid with dichloromethane and ethyl acetate.
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o Extract the shikimic acid with a 10% acetic acid/ethyl acetate solution.
o Evaporate the solvent and wash the residue with dichloromethane.
e Dry the final product to obtain shikimic acid as an off-white solid.[2]

Synthesis of Oseltamivir from Shikimic Acid

The conversion of shikimic acid to oseltamivir is a multi-step chemical synthesis. One practical,
azide-free route developed by Roche is outlined below.

Experimental Protocol (Conceptual Steps)

 Esterification and Ketalization: Shikimic acid is first esterified with ethanol and thionyl
chloride. This is followed by ketalization with 3-pentanone and p-toluenesulfonic acid to
protect the 3,4-diol.[1]

e Mesylation: The 5-hydroxyl group is then mesylated using methanesulfonyl chloride and
triethylamine.[1]

e Reductive Ketal Opening: The ketal is opened reductively to yield a mixture of isomeric
mesylates.[1]

o Epoxidation: An epoxide is formed under basic conditions with potassium bicarbonate.[1]

» Aziridination: The epoxide is opened with an azide source, and the resulting product is
reduced to an amine, which then forms an aziridine.

e Ring Opening: The aziridine ring is opened by 3-pentanol and a Lewis acid (e.g., boron
trifluoride) to introduce the pentyloxy group.[1]

e Amine Protection and Deprotection: The amino group is acylated, and any other protecting
groups are removed.

e Final Salt Formation: The final product is treated with phosphoric acid to yield oseltamivir
phosphate.[1]

Biochemical and Pharmacological Pathways
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The Shikimate Pathway

Shikimic acid is a key intermediate in the shikimate pathway, a seven-step metabolic route
used by bacteria, fungi, and plants to synthesize aromatic amino acids (phenylalanine,
tyrosine, and tryptophan).[6] This pathway is absent in animals, making its products essential
dietary components for them.

Click to download full resolution via product page

Caption: The Shikimate Pathway for the biosynthesis of aromatic amino acids.

Mechanism of Action of Oseltamivir

Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.
[7] The active metabolite inhibits the neuraminidase enzyme on the surface of the influenza
virus.[7][8] Neuraminidase is crucial for the release of newly formed virus particles from
infected host cells.[9] By blocking this enzyme, oseltamivir prevents the virus from spreading to
other cells, thus curtailing the infection.[7][9][10]
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Caption: Mechanism of action of Oseltamivir in inhibiting influenza virus release.

Conclusion

lllicium verum remains a cornerstone in the production of oseltamivir due to its high
concentration of shikimic acid. Advances in extraction methodologies continue to improve the
efficiency and sustainability of obtaining this vital precursor. The subsequent chemical
synthesis, while complex, provides a reliable pathway to a crucial antiviral medication.
Understanding these processes, from plant extraction to the drug's mechanism of action, is

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15315553?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15315553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

essential for researchers and professionals in the field of drug development and infectious
disease management.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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